2-Bromo-1-(2-iodoethyl)-4-methoxybenzene
Description
Contextual Significance of Dihalogenated Methoxybenzene Derivatives in Contemporary Chemical Research
Dihalogenated methoxybenzene derivatives are highly valued intermediates in organic synthesis, particularly in the construction of pharmaceuticals, agrochemicals, and functional materials. researchgate.net The methoxy (B1213986) group, being an electron-donating substituent, influences the reactivity of the aromatic ring, while the halogen atoms act as versatile handles for a wide range of transformations, most notably metal-catalyzed cross-coupling reactions. nih.gov
The utility of dihalogenated systems often lies in the differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). This reactivity gradient allows for site-selective functionalization, where one halogen can be selectively reacted while the other remains intact for a subsequent transformation. whiterose.ac.uk For instance, in a molecule containing both an iodo and a bromo substituent on the aromatic ring, the more reactive C-I bond can participate in a Suzuki or Sonogashira coupling, leaving the C-Br bond available for a different coupling reaction under modified conditions. This stepwise approach is a powerful strategy for the convergent synthesis of complex multisubstituted aromatic compounds. nih.gov
Strategic Importance of Orthogonally Functionalized Aromatic and Aliphatic Systems
The defining feature of 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene is its orthogonal functionality, possessing both an aryl bromide (a halogen on an sp²-hybridized carbon) and an alkyl iodide (a halogen on an sp³-hybridized carbon). These two groups exhibit fundamentally different chemical reactivity, which can be exploited for highly selective synthetic operations. nih.gov
Aryl Bromide (Csp²-Br): The carbon-bromine bond on the benzene (B151609) ring is relatively strong and is typically activated for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) through oxidative addition to a transition metal catalyst, such as palladium or nickel. nih.gov It is generally inert to nucleophilic substitution reactions (Sₙ1/Sₙ2) under standard conditions.
Alkyl Iodide (Csp³-I): The carbon-iodine bond in the ethyl side chain is significantly weaker and more polarized. Iodine is an excellent leaving group, making this site highly susceptible to nucleophilic substitution (Sₙ2) reactions. Furthermore, alkyl iodides can participate in a variety of cross-coupling reactions, often under conditions distinct from those required for aryl bromides, including radical-mediated processes. researchgate.net
This orthogonal reactivity allows for a modular approach to synthesis. A nucleophile can be introduced at the ethyl side chain to displace the iodide without affecting the aryl bromide. Subsequently, the aryl bromide can be used as an anchor point for a carbon-carbon or carbon-heteroatom bond formation via cross-coupling. This strategic control is crucial for minimizing protecting group manipulations and shortening synthetic routes to complex target molecules.
Table 2: Comparative Reactivity of Aryl Bromide and Alkyl Iodide Moieties
| Feature | Aryl Bromide (on Benzene Ring) | Alkyl Iodide (on Ethyl Chain) |
|---|---|---|
| Carbon Hybridization | sp² | sp³ |
| Primary Reaction Type | Metal-Catalyzed Cross-Coupling | Nucleophilic Substitution (Sₙ2) |
| Bond Strength (C-X) | Stronger | Weaker |
| Leaving Group Ability | Moderate (in cross-coupling) | Excellent (in substitution) |
| Typical Reagents | Pd/Ni catalysts, boronic acids, amines, alkynes | Nucleophiles (e.g., alkoxides, cyanides, azides) |
Overview of Research Trajectories for Complex Organohalogen Compounds
Organohalogen compounds are a cornerstone of modern chemistry and biology. Research in this area is dynamic and multifaceted, spanning from the discovery of new natural products to the development of innovative synthetic methods.
A significant research trajectory involves the discovery and synthesis of naturally occurring organohalogens. Thousands of these compounds have been isolated from marine and terrestrial organisms, many of which exhibit potent biological activities and serve as inspiration for drug development. researchgate.net
In synthetic chemistry, a major focus is on the development of novel and more efficient methods for creating and functionalizing carbon-halogen bonds. researchgate.netmdpi.com This includes advancements in catalysis, such as photoredox and enzyme-catalyzed reactions, which offer greener and more selective ways to perform halogenations. mdpi.comcas.org The concept of "late-stage functionalization," where C-H bonds in complex molecules are selectively converted to C-X bonds to enable further diversification, is a particularly active area of investigation.
Furthermore, the role of halogens in medicinal chemistry has expanded beyond simple steric or electronic modifiers. The phenomenon of "halogen bonding"—a non-covalent interaction where a halogen atom acts as an electrophilic center—is now being rationally exploited in drug design to enhance binding affinity and selectivity for biological targets. namiki-s.co.jpnih.govnih.gov The continued development of complex, polyfunctionalized organohalogen building blocks like this compound is essential to support these advancing research frontiers. mdpi.com
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Anisole (B1667542) |
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(2-iodoethyl)-4-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrIO/c1-12-8-3-2-7(4-5-11)9(10)6-8/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNSAWLRZDTHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCI)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrIO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.98 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Strategies for 2 Bromo 1 2 Iodoethyl 4 Methoxybenzene
Retrosynthetic Disconnections and Transformational Logic
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process involves breaking bonds and converting functional groups to map out a potential synthetic route.
Identification of Key Synthons and Disconnection Pathways for the Substituted Benzene (B151609) Core and Side Chain
The structure of 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene presents several logical points for disconnection. The primary disconnection separates the substituted benzene core from the 2-iodoethyl side chain. This approach is attractive due to its modularity, which allows for the separate synthesis and subsequent coupling of the two main fragments. acs.orgnih.gov
A key synthon for the side chain is a two-carbon electrophile, such as 1-bromo-2-iodoethane (B1265497) or a protected version thereof. For the aromatic core, the primary synthon is a substituted anisole (B1667542) or phenol (B47542) derivative that can be selectively halogenated. The arylation of aliphatic aziridines represents a modern and powerful disconnection strategy for creating the phenethylamine (B48288) backbone, offering a modular approach to installing diverse aryl groups. acs.orgnih.gov
Functional Group Interconversion (FGI) and Selective Protection/Deprotection Strategies in Multistep Synthesis
Functional group interconversion (FGI) is a critical component of multistep synthesis, allowing for the conversion of one functional group into another. solubilityofthings.comic.ac.uk In the synthesis of this compound, FGI is essential for introducing the iodo and bromo substituents at the desired positions and for manipulating the reactivity of intermediates.
For instance, a common strategy involves the conversion of a more readily introduced functional group, such as a hydroxyl or amino group, into a halogen. The conversion of an alcohol to an alkyl halide is a fundamental FGI. vanderbilt.edu Similarly, the synthesis might involve the reduction of a carbonyl group to a methylene (B1212753) group or the conversion of a nitrile to a primary amine. imperial.ac.uk
Protecting groups are often necessary to prevent unwanted side reactions at sensitive functional groups. ic.ac.uk For example, a phenolic hydroxyl group might be protected as a methyl ether (anisole) to direct electrophilic substitution and to prevent its acidic proton from interfering with subsequent reactions. youtube.com This methoxy (B1213986) group can be deprotected at a later stage if the free phenol is the desired final product.
Strategic Positioning of Halogen and Methoxy Groups for Directed Synthesis
The methoxy group on the benzene ring is a powerful ortho-, para-directing and activating group for electrophilic aromatic substitution (EAS). libretexts.orgcsbsju.edu This directing effect is a cornerstone of the synthetic strategy. The bromine atom is introduced ortho to the methoxy group, which is a sterically less favored but electronically accessible position.
The relative positions of the substituents are critical. The activating methoxy group facilitates the introduction of the bromine atom. The presence of two different halogens, bromine and iodine, requires careful planning of the reaction sequence to ensure selective introduction. Often, the less reactive halogen (iodine) is introduced first, or a FGI is employed at a later stage to convert a different functional group into the desired halogen.
Forward Synthesis Methodologies for this compound
The forward synthesis builds upon the insights gained from the retrosynthetic analysis, starting from simple precursors and constructing the target molecule step-by-step.
Regioselective Halogenation Approaches on Methoxy-Substituted Benzenes
The key to synthesizing the desired substitution pattern lies in controlling the regioselectivity of the halogenation reactions on the methoxy-activated benzene ring.
Electrophilic aromatic substitution is the fundamental reaction for introducing substituents onto a benzene ring. youtube.com The methoxy group in anisole strongly activates the ring towards EAS, making it more nucleophilic. csbsju.eduyoutube.com
The bromination of anisole typically yields a mixture of ortho- and para-isomers, with the para-isomer being the major product due to less steric hindrance. nih.gov To achieve the desired 2-bromo substitution, specific reaction conditions or a different starting material might be necessary.
Several reagents and conditions have been developed for the regioselective bromination of activated aromatic systems. wku.edu These methods often aim to increase the steric bulk of the brominating agent or to utilize directing groups to favor ortho-substitution. For example, the use of N-bromosuccinimide (NBS) in certain solvents can provide higher regioselectivity. nih.gov
Interactive Data Table: Regioselectivity in the Bromination of Anisole
| Brominating Agent | Catalyst/Conditions | Major Product(s) | Reference |
| Br₂ | FeBr₃ | p-Bromoanisole | libretexts.org |
| N-Bromosuccinimide (NBS) | Silica gel | p-Bromoanisole | nih.gov |
| Tetraalkylammonium tribromides | - | p-Bromoanisole | nih.gov |
| Br₂ | Zeolites | p-Bromoanisole | nih.gov |
This table illustrates that achieving ortho-bromination as the major product on an unsubstituted anisole is challenging and often requires more advanced synthetic strategies or starting with a pre-functionalized ring.
Directed Halogenation Protocols for Ortho-Selectivity to the Methoxy Group
The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. masterorganicchemistry.com The primary challenge in the synthesis of the target compound is to achieve selective bromination at the C-2 position (ortho to the methoxy group) in the presence of the more sterically accessible and electronically favorable C-4 position (para).
While direct bromination of anisole typically yields the para-substituted product as the major isomer due to reduced steric hindrance, specific conditions can be employed to enhance ortho-selectivity. These methods often involve the use of bulky brominating agents or directing groups. Ruthenium-catalyzed intramolecular halogenation has been shown to afford halogenated aromatic nitriles in a highly regioselective manner, providing a potential pathway for controlled halogen placement. researchgate.net Another approach involves using milder brominating agents and carefully controlling reaction temperatures to kinetically favor the ortho product.
For industrially important compounds, eco-friendly methods using recyclable catalyst systems like AlBr₃-Br₂ in water have been investigated for the bromination of aromatic compounds, although controlling regioselectivity remains a key consideration. researchgate.net
Table 1: Comparison of Directing Effects in Electrophilic Aromatic Substitution
| Director Type | Examples | Position of Substitution | Reactivity |
|---|---|---|---|
| Ortho-, Para- Directors | -OCH₃, -OH, -NH₂, -Alkyl | 1,2- and 1,4- positions | Activating |
| Meta- Directors | -NO₂, -CN, -C(O)R, -SO₃H | 1,3- position | Deactivating |
Iodination Strategies for Aromatic Systems
Direct iodination of aromatic rings is often less straightforward than bromination or chlorination because the reaction can be reversible. uni.eduuni.edu To drive the reaction forward, an oxidizing agent is typically required to remove the hydrogen iodide (HI) byproduct. A classic method involves the use of molecular iodine (I₂) in the presence of an oxidizing agent like nitric acid or mercuric oxide. uni.eduuni.edu For anisole, a procedure using iodine and mercuric oxide in ethanol (B145695) has been reported to produce p-iodoanisole with high yield. uni.eduuni.edu
Alternative and often milder iodination reagents have been developed. N-Iodosuccinimide (NIS) is a common electrophilic iodine source used for the iodination of activated aromatic rings. Furthermore, metal-free iodination of arylboronic acids provides another synthetic route to iodoarenes. researchgate.net For phenolic compounds, highly reactive and regioselective reagents such as N¹,N³,N⁵-tris[(2,4,6-trimethylpyridine)iodo(I)]-2,4,6-triphenyl-s-triazine trihexafluorophosphate have been developed for precise post-modification. researchgate.net
Construction of the 2-Iodoethyl Side Chain
The introduction of the 2-iodoethyl side chain is a critical step that can be approached in two main stages: attachment of a two-carbon unit to the aromatic ring, followed by conversion to the corresponding iodide.
Alkylation Reactions for Introducing the Ethyl Moiety
Friedel-Crafts reactions are the most common methods for attaching alkyl groups to an aromatic ring. The alkylation of anisole can be performed using an alkyl halide (e.g., ethyl chloride) in the presence of a Lewis acid catalyst such as anhydrous aluminum chloride (AlCl₃). youtube.comyoutube.com This reaction typically yields a mixture of ortho and para isomers, with the para product being major. youtube.com
A related approach is Friedel-Crafts acylation, where an acetyl group is introduced using acetyl chloride and AlCl₃. This reaction also produces a mixture of ortho- and para-methoxy acetophenone, with the para isomer predominating. youtube.com The resulting ketone can then be reduced to the desired ethyl group. Using alcohols or alkenes as alkylating agents over solid acid catalysts like niobium phosphate (B84403) or zeolite H-beta represents a more environmentally friendly alternative to traditional Friedel-Crafts conditions. scielo.brresearchgate.net These reactions often proceed with high selectivity for monoalkylation. scielo.br
Table 2: Representative Alkylation Methods for Anisole
| Alkylating Agent | Catalyst | Major Product(s) | Reference |
|---|---|---|---|
| Methyl Chloride | Anhydrous AlCl₃ | 4-Methoxytoluene | youtube.com |
| Acetyl Chloride | Anhydrous AlCl₃ | 4-Methoxyacetophenone | youtube.com |
| 1-Octene | Niobium Phosphate | Monoalkylated octylanisole | scielo.br |
| 1-Hexene | Zeolite H-beta | Isomeric hexylanisoles | researchgate.net |
Iodination of the Ethyl Chain via Nucleophilic Substitution or Radical Pathways
Once a suitable two-carbon side chain is in place, such as a 2-phenylethanol (B73330) derivative, the terminal hydroxyl group can be converted to an iodide. This transformation is typically achieved through nucleophilic substitution. A widely used method is the Finkelstein reaction, where an alkyl chloride or bromide is treated with sodium iodide in acetone. organic-chemistry.org The equilibrium is driven by the precipitation of sodium chloride or bromide in acetone, yielding the alkyl iodide.
Alternatively, alcohols can be converted directly to alkyl iodides. Reagents such as the combination of cerium(III) chloride heptahydrate and sodium iodide (CeCl₃·7H₂O/NaI) provide an exceedingly mild method for this conversion. organic-chemistry.org Another common approach involves converting the alcohol to a good leaving group, such as a tosylate or mesylate, which is then readily displaced by iodide. Ionic liquids have also been shown to be highly efficient reagents for nucleophilic substitutions of sulfonate esters. organic-chemistry.org
Orthogonal Introduction and Manipulation of Bromine and Iodine Substituents
A key aspect of advanced organic synthesis is the ability to selectively react one functional group in the presence of another, a concept known as orthogonality. In this compound, the differing reactivities of the aryl bromide and the alkyl iodide allow for selective chemical manipulations.
Sequential Halogenation Protocols for Differentiated Reactivity
The synthesis of this compound presents a unique challenge in selectively introducing two different halogen atoms at specific positions within the molecule. The strategic placement of a bromine atom on the aromatic ring and an iodine atom on the ethyl side chain is crucial for creating a bifunctional building block with differentiated reactivity. This allows for selective participation in subsequent chemical transformations, such as cross-coupling reactions at the aryl-bromide site and nucleophilic substitutions at the alkyl-iodide position. A common and effective approach to achieve this is through sequential halogenation protocols, where the order of halogen introduction is key to the success of the synthesis.
A plausible and chemically sound synthetic strategy begins with a commercially available precursor, 2-(4-methoxyphenyl)ethanol. This starting material contains the required carbon skeleton, including the methoxy-substituted benzene ring and the ethyl alcohol side chain. The synthesis can then proceed through a two-step sequence: iodination of the alcohol followed by bromination of the aromatic ring.
The initial step involves the conversion of the primary alcohol in 2-(4-methoxyphenyl)ethanol to an alkyl iodide. A widely used and efficient method for this transformation is the Appel reaction. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert alcohols into their corresponding alkyl iodides under mild conditions. The mechanism proceeds via the formation of an oxyphosphonium intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction. This method is particularly advantageous as it often proceeds with high yield and avoids the harsh conditions that could lead to unwanted side reactions.
Following the successful synthesis of 1-(2-iodoethyl)-4-methoxybenzene, the next step is the selective bromination of the aromatic ring. The methoxy group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Since the para position is already occupied by the iodoethyl group, the incoming electrophile (in this case, a bromine cation or its equivalent) will be directed to one of the ortho positions. A common and effective reagent for this type of regioselective bromination is N-bromosuccinimide (NBS) in the presence of a suitable solvent. The reaction introduces a bromine atom at the 2-position of the benzene ring, yielding the target molecule, this compound.
An alternative strategy would involve reversing the order of halogenation. This would begin with the bromination of a precursor such as 1-ethyl-4-methoxybenzene. Electrophilic aromatic bromination would install the bromine atom at the 2-position. The subsequent step would then be the halogenation of the ethyl side chain. However, direct iodination at the benzylic position can be less straightforward than bromination. A more common approach would be a free-radical bromination at the benzylic position followed by a Finkelstein reaction, where the resulting bromide is displaced by iodide using a salt like sodium iodide in acetone. While viable, this multi-step approach for the side-chain halogenation can be more complex than the direct conversion of the alcohol to the iodide.
The first-described sequence, iodination followed by bromination, is generally more direct. The differentiated reactivity of the final product is a key feature. The carbon-iodine bond on the ethyl chain is significantly more labile and susceptible to nucleophilic attack than the more inert carbon-bromine bond on the aromatic ring. This allows for selective reactions, making this compound a valuable intermediate in the synthesis of more complex molecules.
The following table summarizes a proposed synthetic pathway for this compound:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |
| 1 | 2-(4-methoxyphenyl)ethanol | Triphenylphosphine (PPh₃), Iodine (I₂), Imidazole, in Dichloromethane (DCM) at 0 °C to room temperature. | 1-(2-iodoethyl)-4-methoxybenzene | Conversion of a primary alcohol to an alkyl iodide (Appel Reaction). |
| 2 | 1-(2-iodoethyl)-4-methoxybenzene | N-Bromosuccinimide (NBS) in a suitable solvent like Acetonitrile (CH₃CN) or Dichloromethane (DCM). | This compound | Regioselective electrophilic aromatic bromination at the ortho position to the methoxy group. |
This sequential approach ensures the precise installation of both a bromine and an iodine atom, resulting in a molecule with two distinct reactive sites, which is highly desirable for applications in medicinal chemistry and materials science.
Mechanistic Investigations and Reactivity Profiling of 2 Bromo 1 2 Iodoethyl 4 Methoxybenzene
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis, particularly using palladium, nickel, and copper, provides a powerful toolkit for forming carbon-carbon and carbon-heteroatom bonds. For a substrate like 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene, the primary challenge and opportunity lie in achieving chemoselectivity—preferentially reacting at one halide while leaving the other intact for subsequent transformations.
Palladium-Catalyzed Coupling Strategies (e.g., Suzuki, Heck, Sonogashira) on Dihalogenated Systems
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the construction of C-C bonds with high efficiency and functional group tolerance. dartmouth.eduresearchgate.net The application of these methods—including the Suzuki-Miyaura, Heck, and Sonogashira reactions—to dihalogenated substrates requires precise control over reaction conditions to direct the coupling to the desired site. nih.gov
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the organic halide to a Pd(0) complex, followed by either transmetalation (Suzuki, Sonogashira) or migratory insertion (Heck), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org
| Reaction | Organometallic Reagent/Coupling Partner | Bond Formed |
| Suzuki-Miyaura Coupling | Organoboron compounds (e.g., boronic acids, esters) | C(sp²)–C(sp²), C(sp²)–C(sp³) |
| Heck Reaction | Alkenes | C(sp²)–C(sp²) |
| Sonogashira Coupling | Terminal Alkynes | C(sp²)–C(sp) |
In palladium-catalyzed reactions, the rate of oxidative addition is a critical factor determining chemoselectivity. The reactivity of organic halides typically follows the trend of C–I > C–OTf > C–Br > C–Cl, based on bond dissociation energies. libretexts.org However, the hybridization of the carbon atom (sp² vs. sp³) also plays a crucial role.
For this compound, two competing oxidative addition pathways exist: one at the aryl C–Br bond and another at the alkyl C–I bond.
Aryl Bromide (C(sp²)–Br): Oxidative addition to aryl halides is a well-established process in palladium catalysis. rsc.orgrsc.org This step is often the rate-determining step in the catalytic cycle.
Alkyl Iodide (C(sp³)–I): Primary alkyl iodides can also undergo oxidative addition. However, palladium-catalyzed couplings of alkyl halides have historically been more challenging than their aryl counterparts due to slower rates of oxidative addition and the potential for competing side reactions like β-hydride elimination. nih.govpitt.edu
While the C–I bond is inherently more labile than the C–Br bond, the oxidative addition to a C(sp²)-Br bond is often kinetically favored in many standard palladium-catalyzed systems designed for aryl couplings. Conversely, conditions optimized for alkyl halide coupling might favor reaction at the C(sp³)–I site. Achieving high chemoselectivity therefore depends on the careful selection of the catalyst, ligands, and reaction conditions to exploit the subtle differences in the activation barriers for the two potential oxidative addition pathways. researchgate.netnih.gov
The choice of ligand coordinated to the palladium center is paramount in controlling the catalyst's activity and selectivity. numberanalytics.com Ligands influence the steric and electronic properties of the metal, which in turn affects the rates of the individual steps in the catalytic cycle. acs.org
For Aryl Bromide Coupling: Traditional phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh₃) or bidentate ligands like BINAP are often effective for activating aryl bromides. uwindsor.ca
For Alkyl Iodide Coupling: To facilitate the more challenging oxidative addition to C(sp³)–X bonds and prevent β-hydride elimination, bulky and electron-rich alkylphosphine ligands (e.g., PCy₃, P(t-Bu)₃) or specific N-heterocyclic carbenes (NHCs) are often required. nih.gov These ligands promote the formation of highly active, coordinatively unsaturated palladium complexes necessary for reacting with alkyl electrophiles.
By tuning the ligand, it is possible to favor one reaction pathway over the other. For instance, using a catalyst system known for its high efficacy in Suzuki couplings of aryl bromides might allow for selective reaction at the C-Br bond, leaving the iodoethyl group available for subsequent nucleophilic substitution or a second, different cross-coupling reaction.
| Parameter | Influence on Selectivity | Example Condition for C(sp²)-Br | Example Condition for C(sp³)-I |
| Ligand | Modulates steric/electronic properties of Pd | PPh₃, SPhos | Bulky alkylphosphines (e.g., PCy₃) |
| Catalyst Precursor | Source of active Pd(0) | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂, Pd₂(dba)₃ |
| Base | Activates transmetalation partner (Suzuki) | K₂CO₃, Cs₂CO₃ | K₃PO₄ |
| Solvent | Affects solubility and catalyst stability | Toluene, Dioxane, DMF | THF, Dioxane |
Nickel- and Copper-Catalyzed Transformations for Aryl and Alkyl Halides
Nickel and copper catalysts offer alternative and often complementary reactivity to palladium systems. libretexts.org
Nickel-Catalyzed Reactions: Nickel catalysts are particularly effective for the cross-coupling of unactivated alkyl halides. wisc.edunih.gov Reductive cross-coupling methods, which use a stoichiometric reductant like manganese or zinc, can directly couple aryl halides with alkyl halides. organic-chemistry.orgacs.org In the context of this compound, a nickel-catalyzed reductive coupling could potentially form an intramolecular bond or couple both sites with an external reagent. The mechanism often involves single-electron transfer (SET) pathways and the formation of radical intermediates, distinguishing it from the typical Pd(0)/Pd(II) cycle. orgsyn.org These systems often show a preference for reacting with iodides over bromides. organic-chemistry.org
Copper-Catalyzed Reactions: Copper-catalyzed couplings, such as the Ullmann reaction, are historically important for forming C-N, C-O, and C-S bonds, although C-C coupling methods also exist. chim.itacs.org Copper catalysis can be advantageous due to its lower cost and unique reactivity profile. For instance, copper-catalyzed Sonogashira-type couplings can proceed under different conditions than palladium-catalyzed variants. nih.gov Copper catalysts can also be used to couple aryl halides with alkyl halides, often proceeding through an Sₙ2-like mechanism. nih.gov
Mechanistic Insights into Oxidative Addition, Transmetalation, and Reductive Elimination Steps
A detailed understanding of the fundamental steps of the catalytic cycle is crucial for rationalizing and predicting reactivity. csbsju.edu
Oxidative Addition: This is typically the first and often rate-limiting step where the organic halide adds to the low-valent metal center (e.g., Pd(0)), forming a high-valent species (e.g., an organo-Pd(II)-halide complex). libretexts.org Two primary mechanisms are proposed: a concerted, three-centered pathway and a more polar SₙAr-like or nucleophilic displacement pathway. acs.orgchemrxiv.org The preferred mechanism depends on the substrate, ligand, and metal center. rsc.org For this compound, the competition between the C-Br and C-I bonds is decided at this stage.
Transmetalation: In reactions like the Suzuki coupling, this step involves the transfer of an organic group from an organometallic reagent (e.g., organoboron) to the palladium(II) center, displacing the halide. acs.orgwikipedia.org This process often requires activation by a base to form a more nucleophilic "ate" complex, which facilitates the transfer. researchgate.netorganic-chemistry.org
Reductive Elimination: This is the final, product-forming step. The two organic ligands on the palladium(II) center couple, forming a new C-C bond and regenerating the catalytically active Pd(0) species. fiveable.melibretexts.org This step is generally fast and irreversible, driven by the formation of a stable organic product. The steric and electronic nature of the ligands and the coupling partners can influence the rate of reductive elimination. acs.org
Nucleophilic Substitution Reactions on the 2-Iodoethyl Moiety
Independent of transition-metal catalysis, the alkyl iodide portion of this compound is an excellent electrophile for classical nucleophilic substitution (Sₙ2) reactions. The primary carbon atom bonded to the iodine is sterically unhindered, and the iodide ion is an excellent leaving group.
This reactivity allows for the introduction of a wide variety of nucleophiles at the ethyl side chain, including:
Amines: to form substituted anilines.
Alkoxides or Phenoxides: to form ethers.
Cyanide: to extend the carbon chain and form a nitrile, which can be further hydrolyzed to a carboxylic acid.
Azide: to introduce a nitrogen functional group that can be reduced to a primary amine.
Thiolates: to form thioethers.
Crucially, these Sₙ2 reactions typically occur under conditions (e.g., polar aprotic solvents, moderate temperatures) where the aryl bromide moiety remains unreactive. This orthogonal reactivity provides a powerful synthetic strategy: one can first perform a nucleophilic substitution on the iodoethyl group and then use the resulting product in a subsequent palladium-catalyzed cross-coupling reaction at the aryl bromide site, or vice versa. This sequential approach allows for the controlled and predictable construction of complex organic molecules from a single, versatile starting material.
SN1 vs. SN2 Pathways and Steric/Electronic Influences
The iodoethyl group of this compound is the primary site for nucleophilic substitution reactions. The competition between the unimolecular (SN1) and bimolecular (SN2) pathways is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent. youtube.com
The substrate features a primary alkyl iodide. Primary alkyl halides strongly favor the SN2 mechanism due to minimal steric hindrance at the electrophilic carbon atom. libretexts.org The SN2 reaction involves a backside attack by the nucleophile, leading to a concerted displacement of the leaving group and an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com Steric hindrance is a critical factor; bulkier substituents around the reaction center slow down the SN2 rate significantly. libretexts.orgnih.gov In this case, the methylene (B1212753) carbon bearing the iodine is readily accessible to incoming nucleophiles.
Conversely, the SN1 pathway is highly disfavored. This mechanism proceeds through a carbocation intermediate, and its rate is determined by the stability of this intermediate. masterorganicchemistry.comkhanacademy.org Primary carbocations are notoriously unstable, making their formation energetically prohibitive under typical substitution conditions. khanacademy.org While the adjacent benzene (B151609) ring can offer some electronic stabilization, it is one carbon removed and thus its influence is insufficient to promote the formation of a primary carbocation.
Table 1: Comparison of SN1 and SN2 Pathways for the Iodoethyl Group
| Feature | SN2 Pathway | SN1 Pathway |
|---|---|---|
| Substrate | Primary alkyl halide (favored) | Primary alkyl halide (disfavored) |
| Mechanism | Concerted, single step | Stepwise, carbocation intermediate |
| Rate Determining Step | Bimolecular (Substrate and Nucleophile) | Unimolecular (Substrate only) |
| Steric Hindrance | Low steric hindrance favors the reaction | Not a primary factor for rate, but governs carbocation stability |
| Carbocation Intermediate | None | Unstable primary carbocation |
| Expected Outcome | Predominant pathway | Highly unlikely |
Intramolecular Cyclization Reactions Mediated by the Iodoethyl Group
The proximity of the reactive iodoethyl side chain to the electron-rich aromatic ring creates the potential for intramolecular cyclization reactions. Such reactions are powerful tools in organic synthesis for constructing cyclic frameworks. The methoxy (B1213986) group activates the benzene ring, making it sufficiently nucleophilic to attack the electrophilic carbon of the C-I bond.
This transformation can be envisioned as an intramolecular Friedel-Crafts alkylation. In this scenario, a Lewis acid would be required to coordinate with the iodine atom, enhancing its leaving group ability and generating a partial or full positive charge on the benzylic-like carbon, which is then attacked by the aromatic ring. The regioselectivity of this cyclization would be directed by the existing substituents, with the attack likely occurring at the carbon ortho to the methoxy group (C-5) to form a six-membered ring.
Alternatively, cyclization can be induced under radical conditions, where the C-I bond undergoes homolytic cleavage to generate a primary radical that subsequently adds to the aromatic ring.
Halogen-Metal Exchange Reactions and Organometallic Intermediates
The presence of an aryl bromide and an alkyl iodide offers two potential sites for halogen-metal exchange, a fundamental reaction for the formation of organometallic reagents. wikipedia.org This reaction is most commonly performed with organolithium reagents, such as n-butyllithium, or by direct insertion of metals like magnesium. wikipedia.orgnih.gov
The rate of lithium-halogen exchange is generally faster for aryl iodides than for aryl bromides. princeton.edu However, in this compound, the iodine is attached to an sp³ carbon, while the bromine is on an sp² carbon. Organolithium reagents can act as both a base and a nucleophile. The reaction at the alkyl iodide is more likely to proceed via an SN2 pathway, with the organolithium reagent acting as a nucleophile.
In contrast, the aryl bromide is the preferred site for a true halogen-metal exchange. tcnj.edu Treatment with n-butyllithium, typically at low temperatures (-78 °C), would selectively replace the bromine atom with lithium, generating a highly reactive aryllithium intermediate. byu.edu This intermediate can then be trapped with various electrophiles to introduce new functional groups onto the aromatic ring. A similar reaction with magnesium metal would yield the corresponding Grignard reagent.
Table 2: Predicted Reactivity with Organometallic Reagents
| Reagent | Potential Reaction Site | Predominant Reaction Type | Expected Intermediate/Product |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | Aryl Bromide | Halogen-Metal Exchange | 2-Lithio-1-(2-iodoethyl)-4-methoxybenzene |
| n-Butyllithium (n-BuLi) | Alkyl Iodide | SN2 Substitution | 1-(2-Butyl)-2-bromo-4-methoxybenzene |
| Magnesium (Mg) | Aryl Bromide | Grignard Formation | 2-(Bromomagnesium)-1-(2-iodoethyl)-4-methoxybenzene |
Radical Reactions and Their Application in Functionalization
Radical reactions provide an alternative pathway for the functionalization of this compound. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it the preferential site for radical initiation via homolytic cleavage. This can be achieved using radical initiators (e.g., AIBN) or photochemically.
Upon generation, the primary radical on the ethyl chain can undergo several transformations. One of the most synthetically useful pathways is intramolecular radical cyclization. nih.gov The radical can add to the aromatic ring to form a new ring system. The regiochemistry of this addition is governed by stereoelectronic factors, with the formation of a six-membered ring via 6-endo cyclization being a plausible outcome, leading to a dihydronaphthalene derivative after subsequent rearomatization or trapping. The electron-donating methoxy group would influence the position of the radical addition on the aromatic ring.
Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring
Advanced Elemental Analysis Techniques for Structural Elucidation and Reaction Monitoring
The precise determination of the elemental composition of "2-Bromo-1-(2-iodoethyl)-4-methoxybenzene" is crucial for its structural elucidation and for monitoring its formation and subsequent reactions. While classical elemental analysis provides the fundamental percentage of carbon and hydrogen, advanced techniques are required for the accurate quantification of the heteroatoms, bromine and iodine, especially in complex matrices or at low concentrations. These methods offer high sensitivity, specificity, and the ability to perform isotopic analysis, which can be invaluable for mechanistic studies.
One of the most powerful techniques for sensitive and selective elemental analysis is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) . This method is capable of detecting metals and several non-metals at concentrations as low as parts per trillion. For the analysis of halogenated organic compounds like "this compound," the sample must first be decomposed to convert the covalently bound halogens into inorganic ions. A common method for this is microwave-induced combustion (MIC). In this process, the organic sample is combusted in a closed vessel under high oxygen pressure. The resulting gases are then absorbed into a specific solution, which is subsequently introduced into the ICP-MS. rsc.orgnih.gov
The ICP-MS instrument utilizes a high-temperature plasma to ionize the atoms in the sample. These ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio. For "this compound," the isotopes of bromine (79Br and 81Br) and iodine (127I) would be monitored. nih.gov The high sensitivity of ICP-MS makes it particularly useful for trace-level analysis and for monitoring the progress of reactions where the compound is a reactant or product. frontiersin.org For instance, in a dehalogenation reaction, the disappearance of bromine and iodine signals could be precisely tracked over time.
Another advanced technique is Combustion Ion Chromatography (CIC) , which is particularly well-suited for the analysis of halogens. elementallab.co.uk Similar to the sample preparation for ICP-MS, the organic compound is combusted in an oxygen-filled flask to convert the halogens into their respective halides (bromide and iodide). elementallab.co.ukantpedia.com The absorbent solution is then analyzed by ion chromatography. This technique separates the anions based on their affinity for an ion-exchange resin. elementallab.co.uk A conductivity detector is then used to quantify the separated ions. CIC offers a robust and reliable method for determining the bromine and iodine content, providing complementary information to ICP-MS.
X-Ray Fluorescence (XRF) spectrometry is a non-destructive analytical technique that can be used for the elemental analysis of solid and liquid samples. physlab.orgresearchgate.netresearchgate.net In XRF, the sample is irradiated with high-energy X-rays, causing the ejection of inner-shell electrons from the atoms. When outer-shell electrons fall to fill these vacancies, they emit characteristic X-rays with energies that are unique to each element. physlab.org For "this compound," the characteristic X-ray emissions for bromine and iodine would be measured to determine their concentrations. XRF is advantageous because it requires minimal sample preparation and is non-destructive, allowing the sample to be used for other analyses. researchgate.net
The data obtained from these advanced elemental analysis techniques are critical for confirming the identity and purity of "this compound." The experimentally determined elemental composition can be compared with the theoretical values to verify the molecular formula. Furthermore, these techniques can be employed to monitor the course of chemical reactions, providing valuable kinetic and mechanistic information.
Detailed Research Findings
The following tables present hypothetical yet realistic data that one would expect to obtain from the analysis of a pure sample of "this compound" using these advanced techniques. These tables are for illustrative purposes and are based on the typical performance of the instruments and methods described.
Table 1: Theoretical vs. Expected Experimental Elemental Composition of this compound
| Element | Theoretical Mass % | Expected Experimental Mass % (ICP-MS) | Expected Experimental Mass % (CIC) |
| Carbon (C) | 28.52 | - | - |
| Hydrogen (H) | 2.66 | - | - |
| Bromine (Br) | 21.08 | 21.05 ± 0.11 | 21.12 ± 0.15 |
| Iodine (I) | 33.48 | 33.45 ± 0.17 | 33.51 ± 0.20 |
| Oxygen (O) | 4.22 | - | - |
| Note: ICP-MS and CIC are primarily used for heteroatom analysis, while C and H are typically determined by combustion analysis. |
Table 2: Isotope Ratio Analysis of Bromine in this compound by ICP-MS
| Isotope | Natural Abundance (%) | Expected Measured Abundance (%) |
| 79Br | 50.69 | 50.7 ± 0.5 |
| 81Br | 49.31 | 49.3 ± 0.5 |
| Note: This analysis can confirm the presence of bromine and can be used in isotopic labeling studies. |
Table 3: X-Ray Fluorescence (XRF) Spectroscopy Data for this compound
| Element | Characteristic X-ray Emission Line | Expected Energy (keV) | Expected Intensity (counts per second) |
| Bromine (Br) | Kα | 11.92 | Proportional to concentration |
| Iodine (I) | Kα | 28.61 | Proportional to concentration |
| Note: The intensity of the characteristic X-ray lines is directly proportional to the concentration of the element in the sample, allowing for quantitative analysis. |
These advanced elemental analysis techniques provide a comprehensive toolkit for the detailed characterization of "this compound." They not only confirm the elemental composition with high accuracy but also offer capabilities for trace-level detection and isotopic analysis, which are essential for in-depth structural elucidation and reaction monitoring in various scientific disciplines.
Computational Chemistry and Theoretical Modeling of 2 Bromo 1 2 Iodoethyl 4 Methoxybenzene
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab initio)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure and predicting the chemical properties of molecules. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular orbitals, electron distribution, and molecular geometry.
The electronic structure of an aromatic compound like 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene is dictated by the interplay of the benzene (B151609) ring's π-system and the electronic effects of its substituents: the bromo, iodoethyl, and methoxy (B1213986) groups. The bromine and iodine atoms, being halogens, are electronegative and exert an electron-withdrawing inductive effect (-I). However, they also possess lone pairs of electrons that can be donated to the aromatic ring through a resonance effect (+M). The methoxy group is a strong electron-donating group through resonance (+M) and weakly electron-withdrawing through induction (-I). The iodoethyl group is primarily an electron-withdrawing group due to the electronegativity of the iodine atom.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
For analogous halogenated aromatic compounds, DFT calculations have been used to determine these properties. For instance, studies on hexahalogenated benzenes show a clear trend in the HOMO-LUMO gap with increasing atomic number of the halogen. rsc.org This suggests that the presence of both bromine and iodine in this compound would significantly influence its electronic properties and reactivity. The HOMO-LUMO gap for C6Br6 is reported to be 3.144 eV, while for C6I6 it is 1.545 eV, both significantly lower than that of benzene (5.112 eV). rsc.org This indicates that dihalogenation, in general, tends to decrease the HOMO-LUMO gap and thus increase the reactivity of the aromatic system.
| Compound | HOMO-LUMO Gap (eV) |
|---|---|
| Benzene (C6H6) | 5.112 |
| Hexafluorobenzene (C6F6) | 4.533 |
| Hexachlorobenzene (C6Cl6) | 3.970 |
| Hexabromobenzene (C6Br6) | 3.144 |
| Hexaiodobenzene (C6I6) | 1.545 |
Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating the transition states (the energy maxima along the reaction coordinate) and intermediates (local energy minima). The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate.
For a molecule like this compound, several reaction types could be of interest, including nucleophilic substitution at the ethyl side chain or electrophilic aromatic substitution on the benzene ring. For instance, in a hypothetical reaction involving the displacement of the iodine atom from the ethyl group by a nucleophile, DFT calculations could be used to model the transition state and determine the activation barrier.
A relevant analogy can be drawn from a DFT study on the iodination of methoxybenzene (anisole) using iodine monochloride (ICl). This study elucidated a two-step mechanism involving the formation of a π-complex, followed by a σ-complex intermediate, ultimately leading to the iodinated product. The calculations provided the energies of the transition states and intermediates, offering a detailed mechanistic picture. Such an approach could be applied to predict the reactivity of the aromatic ring in this compound towards various electrophiles.
Due to the presence of the methoxy and iodoethyl substituents, this compound can exist in various conformations arising from the rotation around single bonds. The relative energies of these conformers determine the most stable three-dimensional structure of the molecule, which in turn influences its physical and chemical properties.
Conformational analysis using quantum chemical methods involves calculating the energy of the molecule as a function of specific dihedral angles. A potential energy surface scan can identify the global and local energy minima, corresponding to the stable and metastable conformers, respectively. For example, a study on p-iodoanisole performed a potential energy surface scan for the dihedral angle of the methoxy group to identify the stable conformer. nih.gov A similar approach for this compound would involve scanning the dihedral angles associated with the C-O bond of the methoxy group and the C-C bonds of the iodoethyl group.
Intramolecular interactions, such as hydrogen bonds or steric repulsions between the substituents, play a significant role in determining the preferred conformation. For instance, the relative orientations of the bromo, iodoethyl, and methoxy groups on the benzene ring will lead to specific steric and electronic interactions that can be quantified through computational analysis.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
While quantum chemical calculations are excellent for studying the properties of single molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in a condensed phase (e.g., in a solvent) and to explore their conformational flexibility over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes.
For this compound, MD simulations could be used to study its conformational landscape in different solvents. The explicit inclusion of solvent molecules in the simulation provides a more realistic model of the molecule's environment and can reveal how solvent interactions influence its preferred conformation and flexibility. A study on halogenated benzene probes in co-solvent MD simulations demonstrated the ability of this technique to identify halogen-bonding interaction sites in proteins. nih.gov This highlights the potential of MD to explore the intermolecular interactions of this compound with its surroundings.
The simulations can also provide information on the solvation free energy, which is a measure of the energetic cost or gain of transferring a molecule from the gas phase to a solvent. This is crucial for understanding the solubility and partitioning behavior of the compound.
Quantitative Structure-Reactivity Relationships (QSRR) for Analogous Dihalogenated Systems
Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built by finding a statistical relationship between calculated molecular descriptors and an experimental observable. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.
While no specific QSRR studies on dihalogenated systems directly comparable to this compound are readily available, the methodology is widely applied to various classes of organic compounds, including halogenated aromatics. For example, QSRR models have been developed to predict the retention times of polycyclic aromatic hydrocarbons in chromatography. mdpi.com
For a series of analogous dihalogenated aromatic compounds, a QSRR model could be developed to predict a specific type of reactivity, for instance, the rate of a nucleophilic substitution reaction. The descriptors used in such a model could include quantum chemical parameters like HOMO and LUMO energies, partial atomic charges, and dipole moments, as well as steric and topological indices. The development of such a model would require a dataset of experimentally measured reactivities for a series of structurally related compounds. In the absence of such data for compounds closely related to this compound, the application of QSRR remains a prospective tool for future investigations.
Emerging Applications and Synthetic Utility
As a Versatile Building Block in Complex Organic Synthesis
The presence of both an aryl bromide and an alkyl iodide in "2-Bromo-1-(2-iodoethyl)-4-methoxybenzene" offers orthogonal reactivity, enabling chemists to perform sequential and site-selective modifications. This dual-handle nature is highly valuable for the construction of intricate organic molecules.
Diversification via Selective Halogen Functionalization and Orthogonal Reactivity
The differential reactivity of the carbon-bromine (C-Br) and carbon-iodine (C-I) bonds is a cornerstone of this compound's synthetic utility. The C-I bond is generally more reactive and susceptible to nucleophilic substitution and certain cross-coupling reactions under milder conditions compared to the more stable aryl C-Br bond. This allows for selective functionalization of the iodoethyl side chain while leaving the bromo-aromatic core intact for subsequent transformations.
For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the choice of catalyst, ligands, and reaction conditions can be fine-tuned to favor reaction at one halogen over the other. It has been demonstrated with similar bromo-iodo aromatic compounds that selective coupling at the iodine-bearing position is achievable. This selective functionalization is pivotal for the stepwise construction of complex molecules where different fragments are introduced in a controlled manner.
Conversely, the bromo group on the aromatic ring is well-suited for a variety of cross-coupling reactions, including Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. This orthogonal reactivity allows for a two-directional diversification strategy, where the iodoethyl group can be first modified, followed by a different transformation at the bromo-position, or vice versa.
Table 1: Representative Selective Cross-Coupling Reactions on Dihalogenated Aromatic Compounds
| Coupling Reaction | Reactive Halogen | Typical Catalyst/Ligand System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl-Iodide | Pd(OAc)₂ / Phosphine (B1218219) Ligand | Biaryl |
| Sonogashira | Aryl-Iodide | PdCl₂(PPh₃)₂ / CuI | Aryl-alkyne |
| Heck | Aryl-Bromide | Pd(OAc)₂ / P(o-tol)₃ | Substituted alkene |
| Buchwald-Hartwig | Aryl-Bromide | Pd₂(dba)₃ / Buchwald Ligand | Aryl-amine |
Precursor for Complex Heterocyclic and Polycyclic Systems through Cascade Reactions
The bifunctional nature of "this compound" makes it an ideal starting material for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. Such reactions are highly efficient for the rapid assembly of complex heterocyclic and polycyclic frameworks.
One plausible cascade pathway involves an initial intermolecular reaction at one of the halogenated sites, followed by an intramolecular cyclization. For example, a Sonogashira coupling at the bromo position to introduce an alkyne could be followed by an intramolecular cyclization involving the iodoethyl side chain to construct a fused heterocyclic system.
Furthermore, the iodoethyl group can participate in intramolecular Heck reactions. wikipedia.orglibretexts.org After conversion of the bromo-aryl moiety to a vinyl group via a Heck or Stille coupling, an intramolecular Heck reaction could be triggered to form a cyclic structure. wikipedia.orglibretexts.org The formation of five- and six-membered rings is often favored in such intramolecular cyclizations. The specific outcome of these cascade reactions can be guided by the choice of catalyst and reaction conditions, offering a pathway to a diverse range of molecular scaffolds. The synthesis of various N-heterocycles, for instance, can be achieved through palladium-catalyzed cascade reactions involving N-arylation followed by cyclization. mdpi.com
Role in Materials Science and Organic Electronics
The structural motifs present in "this compound" are common in the building blocks of organic electronic materials. The methoxy (B1213986) group is an electron-donating group that can influence the electronic properties of a conjugated system, while the halogen atoms provide reactive sites for polymerization and further functionalization.
Precursors for Organic Semiconductors and Conductive Polymers
Halogenated aromatic compounds are widely used as monomers in the synthesis of conjugated polymers for organic electronics. For example, poly(p-phenylene vinylene) (PPV) and its derivatives, which are important materials for organic light-emitting diodes (OLEDs), can be synthesized via polymerization of dihalogenated precursors. rsc.orgdavidlu.netgoogle.comrsc.orgnih.gov The bromo- and iodo- functionalities on "this compound" could be exploited in various polymerization techniques, such as Yamamoto, Suzuki, or Stille polycondensation, to create novel conductive polymers.
The methoxy substituent is known to enhance the solubility and processability of conjugated polymers, which is a crucial aspect for device fabrication. davidlu.net Furthermore, the presence of the haloethyl side chain could be used to introduce further functionalities or to create cross-linkable polymers, which can improve the stability and morphology of the active layer in organic electronic devices. Thienoacenes, another class of organic semiconductors, are often synthesized from halogenated precursors, highlighting the importance of such building blocks in the field. chemrxiv.orgresearchgate.netresearchgate.netscilit.com
Development of Functional Materials with Tunable Electronic and Optical Properties
The ability to selectively functionalize "this compound" at two different positions allows for the precise tuning of the electronic and optical properties of the resulting materials. By introducing different electron-donating or electron-withdrawing groups at the bromo and iodo positions, the HOMO and LUMO energy levels of the molecule can be modulated. This is a key strategy in the design of organic materials for specific applications, such as tuning the emission color in OLEDs or optimizing the absorption spectrum in organic photovoltaics (OPVs).
The methoxy group itself plays a significant role in influencing the optoelectronic properties. researchgate.netuchicago.edu By systematically modifying the structure of the monomer, a library of materials with a range of electronic and optical properties could be developed from this single versatile precursor. This approach is central to the rational design of new functional organic materials. mrsec.org
Table 2: Influence of Substituents on the Optoelectronic Properties of Aromatic Polymers
| Substituent | Electronic Effect | Impact on Polymer Properties |
|---|---|---|
| Methoxy (-OCH₃) | Electron-donating | Increases HOMO level, enhances solubility, can red-shift absorption/emission |
| Cyano (-CN) | Electron-withdrawing | Lowers LUMO level, can improve electron transport |
| Alkyl Chains | Electron-donating (weak) | Improves solubility and processability, influences morphology |
| Fluoro (-F) | Electron-withdrawing (inductive) | Lowers both HOMO and LUMO levels, can improve stability |
Advanced Catalysis and Ligand Design
The development of new ligands is crucial for advancing the field of transition metal catalysis. Arylphosphines are a particularly important class of ligands, and their electronic and steric properties can be fine-tuned by modifying the substituents on the aromatic ring. "this compound" offers a scaffold for the synthesis of novel phosphine ligands.
The bromo-aromatic moiety can be converted into a phosphine through reaction with a phosphinating agent, such as diphenylphosphine (B32561) or by reaction with PCl₃ followed by reduction. nih.govorgsyn.orgrsc.org The resulting phosphine ligand would bear an iodoethyl side chain, which could be used for further modification. For example, the iodoethyl group could be used to attach the ligand to a solid support, creating a heterogeneous catalyst that can be easily recovered and reused. Alternatively, the iodoethyl group could be functionalized to introduce a second coordinating group, leading to the formation of a bidentate or pincer-type ligand. The design of such specialized ligands is a key area of research in catalysis, as it can lead to catalysts with improved activity, selectivity, and stability for a wide range of chemical transformations. researchgate.netnih.gov
Future Outlook and Persistent Challenges in the Field
Development of Highly Stereoselective and Regioselective Synthetic Methods for Dihalogenated Arenes
A significant challenge in the synthesis of multi-halogenated compounds like 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene lies in achieving precise control over the position (regioselectivity) and spatial orientation (stereoselectivity) of the halogen atoms. The synthesis of dihalogenated arenes, where two different halogen atoms are introduced onto an aromatic ring, requires overcoming the inherent reactivity patterns of the arene.
Historically, the synthesis of such compounds relied on classical electrophilic aromatic substitution, which often yields mixtures of isomers, necessitating difficult purification steps. organic-chemistry.org Modern research focuses on developing more sophisticated methods. Palladium-catalyzed reactions, for instance, have emerged as a powerful tool for the regioselective chlorination, bromination, and iodination of arene C-H bonds using N-halosuccinimides as oxidants. organic-chemistry.org This approach can provide products that are complementary to those from traditional methods. organic-chemistry.org
Another area of progress is the use of directing groups that steer the halogenating agent to a specific position on the aromatic ring. This strategy allows for the selective functionalization of one C-H bond over others that might be electronically similar. Furthermore, methods for the regioselective halogen-metal exchange of dihaloarenes offer a pathway to selectively functionalize one halogen position while leaving the other intact for subsequent reactions. organic-chemistry.org For example, using reagents like isopropylmagnesium chloride can achieve regioselective metal exchange on 3-substituted 1,2-dibromo arenes, leading to highly functionalized intermediates. organic-chemistry.org
Despite these advances, the development of catalytic enantioselective methods for creating chiral carbon-halogen bonds remains a significant hurdle, especially in the context of natural product synthesis. acs.orgnih.gov While methods for the enantioselective dihalogenation of alkenes have been developed, applying similar strategies to arenes is more complex. acs.orgrsc.org Future research will likely focus on designing new chiral catalysts and reagents that can differentiate between enantiotopic C-H bonds or faces of an aromatic system to install halogens with high stereocontrol.
Table 1: Comparison of Methods for Regioselective Halogenation of Arenes
| Method | Reagents/Catalyst | Advantages | Limitations |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Br₂, FeBr₃ | Simple, inexpensive reagents | Poor regioselectivity, formation of isomers |
| Directed C-H Halogenation organic-chemistry.org | Pd-catalyst, N-halosuccinimide | High regioselectivity, mild conditions | Requires a directing group, substrate scope can be limited |
| Halogen-Metal Exchange organic-chemistry.org | Isopropylmagnesium chloride | High regioselectivity for specific substrates | Requires cryogenic temperatures, sensitive to functional groups |
| Fluorinated Alcohol-Mediated researchgate.netacs.org | N-halosuccinimides in HFIP | Mild conditions, high yields, good regioselectivity | Solvent can be expensive |
Advancements in Sustainable and Atom-Economical Transformations of Multi-Halogenated Compounds
The synthesis and transformation of halogenated compounds have traditionally relied on processes that are often environmentally taxing. The use of elemental halogens like bromine (Br₂) poses significant safety and environmental risks. rsc.org Consequently, a major thrust in modern organic chemistry is the development of "green" and sustainable halogenation processes and subsequent transformations.
A key advancement is the move towards using safer, more benign halogenating agents. Oxidative halogenation, which uses halide salts (e.g., HBr) in combination with an oxidant like hydrogen peroxide or even air, is a promising alternative. rsc.org These methods generate the electrophilic halogen species in situ, avoiding the handling of hazardous elemental halogens, with water often being the only byproduct. rsc.org
Furthermore, the principles of atom economy—maximizing the incorporation of all materials from the starting reagents into the final product—are being applied to the transformations of multi-halogenated compounds. Catalytic cycles that regenerate the active species and minimize stoichiometric waste are highly desirable. The transformation of halogenated aliphatic compounds, for example, is being studied under various conditions to understand their environmental fate and to develop bioremediation strategies. nih.govresearchgate.net
Continuous flow and microreactor technology are also revolutionizing the synthesis of halogenated compounds. semanticscholar.org These technologies allow for better control over reaction parameters, improved safety (especially for highly exothermic or hazardous reactions), and easier scalability. They can also enable the use of reaction conditions that are not feasible in traditional batch reactors, potentially leading to new and more efficient synthetic routes. semanticscholar.org
Table 2: Comparison of Traditional vs. Sustainable Halogenation Reagents
| Halogenation Type | Traditional Reagent | Sustainable Alternative | Key Advantage of Alternative |
|---|---|---|---|
| Bromination | Elemental Bromine (Br₂) | HBr / H₂O₂ rsc.org | Avoids handling toxic Br₂, water is the byproduct |
| Chlorination | Chlorine Gas (Cl₂) | NaCl / Oxidant | Safer, easier to handle reagents |
| Fluorination | Fluorine Gas (F₂) | Potassium Fluoride (KF) rsc.org | Significantly safer than highly reactive F₂ gas |
Integration of Machine Learning and Artificial Intelligence in Synthetic Route Design for Complex Organohalogens
The synthesis of a complex molecule like this compound can involve numerous steps, with many potential pathways. Identifying the optimal route is a significant intellectual challenge. supsi.ch In recent years, artificial intelligence (AI) and machine learning (ML) have emerged as transformative tools for computer-aided synthesis planning (CASP). nih.govnih.gov
Beyond just proposing pathways, AI can help predict the outcome and optimal conditions for a given reaction. supsi.ch By analyzing the structural features of reactants and reagents, ML models can predict reaction yields, identify likely side products, and suggest the best solvents, catalysts, and temperatures. chemrxiv.orgrsc.org This predictive power is particularly valuable for complex organohalogen chemistry, where the interplay of multiple functional groups can lead to unexpected reactivity.
Table 3: Leading Platforms and Approaches in AI-Assisted Synthesis
| Platform/Approach | Core Technology | Function | Impact on Organohalogen Synthesis |
|---|---|---|---|
| Retrosynthesis Planning nih.govchemcopilot.com | Deep Learning, Neural Networks | Proposes synthetic routes by analyzing molecular structure. | Rapidly identifies viable pathways to complex targets. |
| Reaction Prediction supsi.ch | Machine Learning, Chemical Informatics | Predicts reaction outcomes, yields, and optimal conditions. | Optimizes difficult steps, such as selective C-X and C-C bond formations. |
Exploration of Novel Catalytic Systems for Challenging C-X and C-C Bond Formations
The halogen atoms in this compound serve as versatile chemical "handles" for further molecular construction, primarily through carbon-carbon (C-C) and carbon-heteroatom (C-X) bond-forming reactions. dntb.gov.ua The development of novel and more efficient catalytic systems for these transformations is a cornerstone of modern organic synthesis.
Transition metal catalysis, particularly using palladium (Pd) and nickel (Ni), has revolutionized C-C bond formation through cross-coupling reactions like the Suzuki, Heck, and Sonogashira reactions. numberanalytics.com Research is now focused on developing catalysts that are more active, stable, and selective, allowing reactions to be performed under milder conditions and with a broader range of substrates. nih.gov For a molecule with both a bromo and an iodo substituent, selective coupling at one site over the other is a key challenge that can be addressed by carefully choosing the catalyst, ligands, and reaction conditions.
Beyond traditional noble metals, there is growing interest in using more earth-abundant and less toxic metals like copper (Cu) and iron (Fe) for these transformations. Lignin-based materials are even being explored as renewable supports for metal nanoparticle catalysts. researchgate.netmdpi.com
In addition to metal-based systems, organocatalysis—the use of small organic molecules as catalysts—has become a major field. numberanalytics.com Organocatalysts can promote a variety of C-C and C-X bond formations, often with high enantioselectivity, providing an alternative to metal catalysts that can sometimes be toxic or difficult to remove from the final product. cost.eu Biocatalysis, which employs enzymes to carry out chemical transformations, offers unparalleled selectivity under extremely mild, aqueous conditions and represents a highly sustainable approach to synthesis. numberanalytics.com
The formation of the C-X bond itself is also a subject of intense research, with new catalytic methods being developed for more efficient and selective halogenations, as well as for the formation of C-O, C-N, and C-S bonds from organohalide precursors. cost.eunumberanalytics.comresearchgate.net
Table 4: Modern Catalytic Systems for C-C and C-X Bond Formation
| Catalyst Type | Examples | Typical Reactions | Advantages |
|---|---|---|---|
| Transition Metal Catalysts numberanalytics.com | Palladium, Nickel, Copper | Cross-coupling (Suzuki, Heck), C-H activation | High efficiency, broad substrate scope |
| Organocatalysts numberanalytics.com | Chiral amines, phosphines | Aldol reactions, Michael additions | Metal-free, high enantioselectivity |
| Biocatalysts numberanalytics.com | Enzymes (e.g., lipases, oxidases) | Hydrolysis, oxidation, C-C bond formation | High selectivity, mild/green conditions |
| Photoredox Catalysts nih.gov | Ruthenium, Iridium complexes | Radical-mediated cross-coupling | Access to unique reaction pathways via light energy |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-Bromo-1-(2-iodoethyl)-4-methoxybenzene with high purity?
- Methodology : Begin with a brominated aromatic precursor (e.g., 4-methoxybenzene derivatives) and perform alkylation using 1,2-diiodoethane under controlled conditions. Halogen exchange (Finkelstein reaction) can introduce iodine selectively. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is recommended to achieve >95% purity .
- Key Considerations : Monitor reaction progress using TLC and characterize intermediates via -NMR to confirm substitution patterns.
Q. How can purification challenges (e.g., halogen instability) be addressed during synthesis?
- Methodology : Use inert atmospheres (N/Ar) to prevent iodine loss or degradation. Low-temperature recrystallization (-20°C) minimizes thermal decomposition. For column chromatography, employ non-polar solvents to avoid unwanted side reactions .
- Validation : Confirm purity via GC-MS or HPLC coupled with UV detection at 254 nm.
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
- Methodology : Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane). Collect diffraction data using a synchrotron or high-resolution diffractometer. Refine structures with SHELXL, focusing on anisotropic displacement parameters for heavy atoms (Br, I). Typical R-factors should be <0.06 for reliable resolution .
- Example Data :
| Parameter | Value |
|---|---|
| Space group | P |
| R-factor | 0.054 |
| C-I bond length | 2.10–2.15 Å |
Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?
- Methodology : Investigate Suzuki-Miyaura coupling using Pd(PPh) as a catalyst. Optimize reaction conditions (e.g., base: KCO, solvent: DMF/HO) to enhance C-I bond activation. Monitor regioselectivity via -NMR and DFT calculations to map electron density distributions .
- Contradiction Analysis : If unexpected products form, use HSQC and NOESY to distinguish between electronic vs. steric effects.
Q. How can biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor?
- Methodology : Perform in vitro kinase inhibition assays (e.g., EGFR or VEGFR2) using fluorescence-based ADP-Glo™ kits. Validate binding via surface plasmon resonance (SPR) with immobilized kinase domains. IC values <10 µM suggest therapeutic potential .
- Data Interpretation : Compare dose-response curves with positive controls (e.g., gefitinib) to assess efficacy.
Q. How should researchers address contradictory spectroscopic data (e.g., NMR vs. crystallography)?
- Methodology : Cross-validate using multiple techniques:
- NMR : Assign peaks via COSY and HMBC to confirm spin systems.
- X-ray : Resolve tautomerism or conformational flexibility via crystallographic data.
- Computational : Optimize geometry with Gaussian (B3LYP/6-31G*) and compare with experimental results .
- Case Study : If NMR suggests axial conformation but X-ray shows equatorial, evaluate solvent effects or crystal packing forces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
